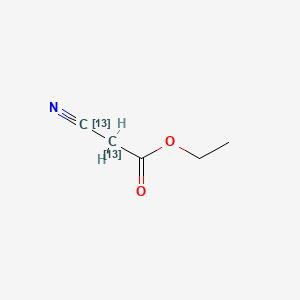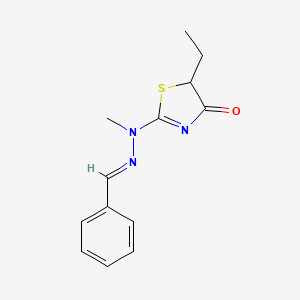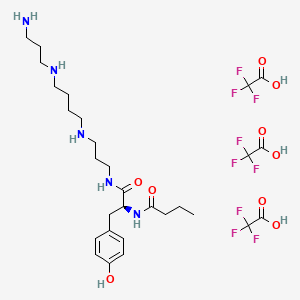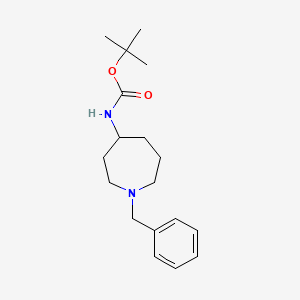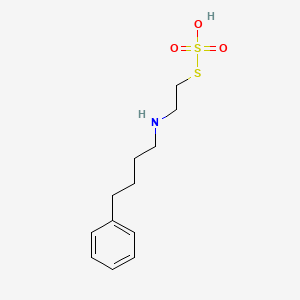
Iron(II)bromidehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. It typically appears as a greenish-black crystalline solid and is highly soluble in water and some organic solvents. This compound is known for its paramagnetic properties and is used as a precursor to other iron compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(II) bromide hydrate can be synthesized in the laboratory by reacting iron powder with concentrated hydrobromic acid in methanol. The reaction produces a methanol solvate, which is then heated in a vacuum to yield pure Iron(II) bromide . Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents under reflux conditions .
Industrial Production Methods
In industrial settings, Iron(II) bromide hydrate is often produced by dissolving iron powder or iron(II) salts in water and adding bromine. The solution is then filtered and crystallized to obtain the hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to Iron(III) bromide (FeBr₃) in the presence of bromine.
Reduction: It can be reduced from Iron(III) bromide using reducing agents like toluene or xylene.
Substitution: It reacts with tetraethylammonium bromide to form tetraethylammonium iron(II) bromide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, bromine, and organic solvents like methanol, toluene, and xylene. The reactions typically occur under reflux conditions or in a vacuum .
Major Products
The major products formed from these reactions include Iron(III) bromide, tetraethylammonium iron(II) bromide, and various iron complexes .
Wissenschaftliche Forschungsanwendungen
Iron(II) bromide hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Iron(II) bromide hydrate exerts its effects involves its ability to act as a source of iron(II) ions. These ions can participate in redox reactions, coordinate with ligands, and form complexes with various organic and inorganic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Iron(II) bromide hydrate can be compared with other similar compounds, such as:
Iron(II) chloride (FeCl₂): Similar in structure and reactivity, but with chloride ions instead of bromide.
Iron(II) iodide (FeI₂): Similar in structure but with iodide ions, which can lead to different reactivity and applications.
Manganese(II) bromide (MnBr₂): Similar in structure but with manganese instead of iron, leading to different magnetic and catalytic properties.
Iron(II) bromide hydrate is unique due to its specific reactivity with bromide ions and its paramagnetic properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
20049-67-6 |
|---|---|
Molekularformel |
Br2FeH2O |
Molekulargewicht |
233.67 g/mol |
IUPAC-Name |
dibromoiron;hydrate |
InChI |
InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
JOFNEGXELTXFTH-UHFFFAOYSA-L |
Kanonische SMILES |
O.[Fe](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


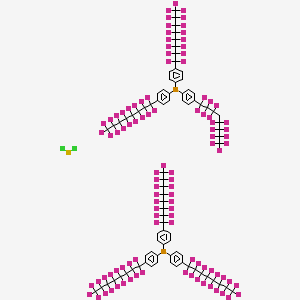
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
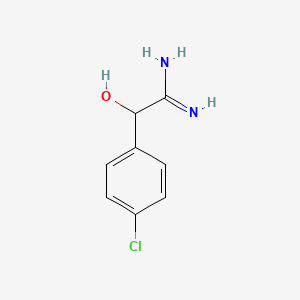

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
